molecular formula C22H21N5O6 B2945816 2-(2,4-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 906153-60-4

2-(2,4-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2945816
CAS No.: 906153-60-4
M. Wt: 451.439
InChI Key: JMQYCJFRESHGRG-UHFFFAOYSA-N
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Description

This purine-6-carboxamide derivative features a bicyclic purine core substituted at positions 2 and 9 with 2,4-dimethoxyphenyl and 3,4-dimethoxyphenyl groups, respectively. Its synthesis likely follows pathways involving thiourea intermediates and alkylation reactions, as seen in analogous purine derivatives .

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O6/c1-30-12-6-7-13(15(10-12)32-3)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)11-5-8-14(31-2)16(9-11)33-4/h5-10H,1-4H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQYCJFRESHGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : A purine ring system with an oxo group at position 8.
  • Substituents : Two methoxyphenyl groups at positions 2 and 9, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of purines exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, compounds similar to the target compound have been shown to inhibit the MDM2-p53 interaction , which is crucial in cancer cell proliferation. MDM2 is a negative regulator of p53, a well-known tumor suppressor protein. Inhibiting this interaction can reactivate p53's tumor-suppressing functions .

Antioxidant Activity

The presence of methoxy groups in the phenyl substituents suggests potential antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro assays have demonstrated that related compounds can scavenge free radicals effectively .

Enzyme Inhibition

The compound may act as an inhibitor of various enzymes involved in metabolic pathways. For example, it has been suggested that similar purine derivatives can inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis and repair . This inhibition could lead to reduced proliferation of rapidly dividing cells, such as cancer cells.

The biological activity of the compound is likely mediated through several mechanisms:

  • Receptor Modulation : By interacting with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Targeting enzymes that play essential roles in cellular metabolism and proliferation.
  • Gene Expression Regulation : Influencing the expression of genes related to cell cycle regulation and apoptosis.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of related purine derivatives, researchers found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Study 2: Antioxidant Properties

A comparative study assessed the antioxidant capacity of several methoxy-substituted phenyl compounds. The results indicated that these compounds effectively reduced oxidative stress markers in cultured cells, suggesting a protective role against cellular damage .

Data Tables

Biological ActivityMechanismReference
AnticancerMDM2-p53 inhibition
AntioxidantFree radical scavenging
Enzyme InhibitionDHFR inhibition

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine-6-Carboxamide Derivatives

Compound Name & ID Substituents (Position 2 / Position 9) Key Features References
Target Compound 2,4-Dimethoxyphenyl / 3,4-Dimethoxyphenyl High polarity due to four methoxy groups; potential for enhanced solubility and receptor binding.
2-(2,4-Dimethoxyphenyl)-8-Oxo-9-Phenyl 2,4-Dimethoxyphenyl / Phenyl Lacks 3,4-dimethoxy substitution; reduced electronic effects compared to target.
9-(3,4-Dimethoxyphenyl)-2-(2-Methoxyphenyl) 2-Methoxyphenyl / 3,4-Dimethoxyphenyl Asymmetric methoxy distribution; may alter steric hindrance in binding pockets.
2-Methyl-9-(4-Methylphenyl) (CAS 64440-99-9) Methyl / 4-Methylphenyl Non-polar substituents; likely higher membrane permeability but lower solubility.
2-(4-Hydroxyphenylamino)-9-(2-Methoxyphenyl) 4-Hydroxyphenylamino / 2-Methoxyphenyl Hydroxyl group introduces hydrogen-bonding potential; may improve pharmacokinetics.
2-(2-Fluorophenyl)-9-(2,4-Dimethoxyphenyl) 2-Fluorophenyl / 2,4-Dimethoxyphenyl Fluorine’s electronegativity enhances dipole interactions; possible metabolic stability.

Substituent Effects on Physicochemical Properties

  • Methoxy Groups : The target compound’s four methoxy groups increase polarity and solubility compared to methyl or phenyl analogs . However, excessive methoxy substitution may lead to steric clashes in biological targets.
  • Fluorine vs.
  • Hydroxyl vs. Methoxy: The 4-hydroxyphenylamino analog (CAS 1022155-73-2) offers hydrogen-bonding versatility, which may enhance target engagement but increase susceptibility to oxidation .

Notes

  • Contradictions/Limitations : and describe compounds with partial structural overlap but lack detailed data. The target compound’s exact synthesis route remains inferred from analogous reactions .
  • Toxicity Predictions : Computational models (e.g., GUSAR) applied to triazole-carboxamides suggest methoxy groups correlate with low acute toxicity, but experimental validation is needed .

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